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(trifluoromethyl)quinoline

Cat. No.: B094890 Get Quote

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-
(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in

medicinal chemistry and materials science. This document details its chemical structure,

IUPAC nomenclature, physicochemical properties, and key experimental protocols for its

synthesis. Furthermore, it explores the known biological activities and potential therapeutic

applications of this compound and its analogs, supported by relevant data and visualizations.

This guide is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Chemical Structure and IUPAC Name
The chemical entity of interest is 4-Bromo-2-(trifluoromethyl)quinoline. Its structure is

characterized by a quinoline core substituted with a bromine atom at the 4th position and a

trifluoromethyl group at the 2nd position.

IUPAC Name: 4-bromo-2-(trifluoromethyl)quinoline[1]

Chemical Structure:

Caption: 2D structure of 4-Bromo-2-(trifluoromethyl)quinoline.
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Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2-(trifluoromethyl)quinoline is

presented in the table below.

Property Value Reference

CAS Number 18706-25-7 [2][3]

Molecular Formula C₁₀H₅BrF₃N [1][2][3]

Molecular Weight 276.05 g/mol [2]

Monoisotopic Mass 274.95575 Da [1]

Predicted XlogP 4.0 [1]

SMILES
C1=CC=C2C(=C1)C(=CC(=N2

)C(F)(F)F)Br
[1]

InChI

InChI=1S/C10H5BrF3N/c11-7-

5-9(10(12,13)14)15-8-4-2-1-3-

6(7)8/h1-5H

[1]

InChIKey
JRTGGNDDSKKPQE-

UHFFFAOYSA-N
[1]

Experimental Protocols: Synthesis of Quinoline
Derivatives
The synthesis of substituted quinolines can be achieved through various established methods.

While specific protocols for 4-Bromo-2-(trifluoromethyl)quinoline are not detailed in the

provided results, general synthetic strategies for related quinoline derivatives are applicable.

Friedländer Annulation
The Friedländer annulation is a widely used method for synthesizing quinolines from 2-

aminoaryl aldehydes or ketones and a compound containing an α-methylene group. A variation

of this method can be used for the synthesis of 4-trifluoromethyl-substituted quinolines.
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General Protocol:

Reactants: Substituted 2-trifluoroacetyl anilines and various carbonyl compounds.

Catalyst: Proline potassium salt has been shown to be an effective catalyst.

Conditions: The reaction is typically carried out under mild conditions.

Advantages: This method offers good to excellent yields and shorter reaction times.[4]

Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical

method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5]

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.

Reagent: Cyclization with malonic acid derivatives.

Conditions: The reaction is performed under acidic conditions.

Catalyst: ZnCl₂ (10 mol%).

Solvent: Toluene, at reflux (110–120°C).

Time: 12–15 hours.

Yield: 55–68%.[6]

Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, an

oxidizing agent, and sulfuric acid.[5][7]

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.
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Reagents: Glycerol and sulfuric acid.

Conditions: Dehydrating conditions, often with microwave assistance.

Temperature: 180–200°C.

Yield: 45–60%.[6]

Biological Activity and Potential Applications
Quinoline derivatives are known to possess a wide range of biological activities, making them

attractive scaffolds for drug development.[8][9] The introduction of a trifluoromethyl group can

enhance properties such as lipophilicity and metabolic stability.[6][10]

Antimicrobial and Antiviral Activity
Halogenated quinoline derivatives, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, have

demonstrated notable antimicrobial properties. In vitro studies have shown efficacy against

various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[6]

Some compounds in this class have also exhibited potential antiviral activity by inhibiting viral

replication in cell lines.[6]

Table: Minimum Inhibitory Concentration (MIC) for a Related Compound

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)

Staphylococcus

aureus
50 Chloramphenicol 50

Pseudomonas

aeruginosa
50 Ampicillin 25

Data for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.[6]

Enzyme Inhibition
The quinoline scaffold is a key component of many enzyme inhibitors. For instance, 4-Bromo-6-

fluoro-2-(trifluoromethyl)quinoline has been shown to interact with cytochrome P450 enzymes,
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which are crucial for drug metabolism.[6] This interaction suggests that such compounds could

modulate metabolic pathways, potentially affecting drug efficacy and metabolism.[6]

Anticancer Activity
Quinoline derivatives have been extensively investigated for their potential as anticancer

agents.[8][9] Their mechanisms of action can include inducing apoptosis in cancer cells. For

example, 6-Bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell

death through apoptosis.[8]

Visualizations
General Synthetic Approach to Substituted Quinolines
The following diagram illustrates a generalized workflow for the synthesis of functionalized

quinoline derivatives, highlighting key reaction types.

Generalized Synthetic Workflow for Quinolines
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Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of substituted quinolines.

Potential Mechanisms of Biological Activity
This diagram outlines the potential mechanisms through which quinoline derivatives may exert

their biological effects.

Potential Biological Mechanisms of Quinoline Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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